molecular formula C7H2ClF5 B11888069 2-Chloro-4,6-difluorobenzotrifluoride CAS No. 1261535-74-3

2-Chloro-4,6-difluorobenzotrifluoride

Cat. No.: B11888069
CAS No.: 1261535-74-3
M. Wt: 216.53 g/mol
InChI Key: WIJOUVRWUGTVJU-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7H2ClF5 It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-difluorobenzotrifluoride typically involves halogenation reactions. One common method is the direct fluorination of 2-chlorobenzotrifluoride using fluorinating agents such as potassium fluoride (KF) in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure selective fluorination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar fluorinating agents and catalysts. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-difluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.

Scientific Research Applications

2-Chloro-4,6-difluorobenzotrifluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluorobenzotrifluoride involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1261535-74-3

Molecular Formula

C7H2ClF5

Molecular Weight

216.53 g/mol

IUPAC Name

1-chloro-3,5-difluoro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2ClF5/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H

InChI Key

WIJOUVRWUGTVJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)Cl)F

Origin of Product

United States

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